Displurigen
Overview
Description
It is a cell-permeable molecule that disrupts the pluripotency of human embryonic stem cells by targeting HSPA8/HSC70 and affecting its binding to Oct4 . This compound has shown significant potential in various scientific research fields due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Displurigen typically involves the condensation of appropriate starting materials under controlled conditions. The exact synthetic route and reaction conditions can vary, but generally, it involves the use of phenylthiochromen derivatives and specific reagents to achieve the desired product .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis would likely involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. This would include the use of industrial-grade reagents and solvents, as well as advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: Displurigen undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted phenylthiochromen derivatives.
Scientific Research Applications
Displurigen has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic applications due to its ability to target specific proteins and pathways.
Mechanism of Action
The mechanism of action of Displurigen involves targeting the HSPA8/HSC70 protein and affecting its binding to Oct4 . This interaction inhibits the ATPase activity of HSP70, leading to a reduction in the mRNA levels of Oct4 and Nanog within 24 hours of treatment . The compound causes a complete annihilation of OCT4+ and NANOG+ bearing cells within four days of treatment at a concentration of approximately 10 μM . It does not induce apoptosis and has no significant effect on cell cycle progression .
Comparison with Similar Compounds
- 8-Hydroxy-2-phenyl-4H-1-benzothiopyran-4-one-1,1-dioxide
- 8-Hydroxy-2-phenyl-4H-thiochromen-4-one 1,1-dioxide
Comparison: Displurigen is unique due to its specific targeting of HSPA8/HSC70 and its ability to disrupt pluripotency in human embryonic stem cells . Similar compounds may share structural similarities but differ in their biological activities and specific targets.
Properties
IUPAC Name |
8-hydroxy-1,1-dioxo-2-phenylthiochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4S/c16-12-8-4-7-11-13(17)9-14(20(18,19)15(11)12)10-5-2-1-3-6-10/h1-9,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHKBSYMCUBXPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(S2(=O)=O)C(=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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